4-甲氧基-3-甲基苯基溴化镁

描述

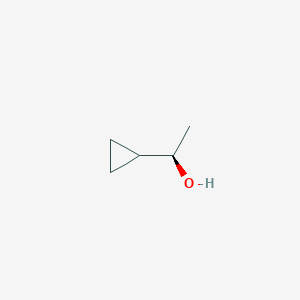

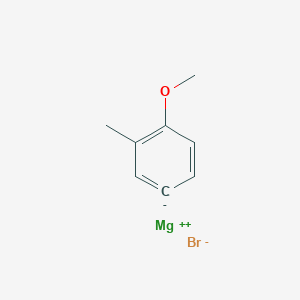

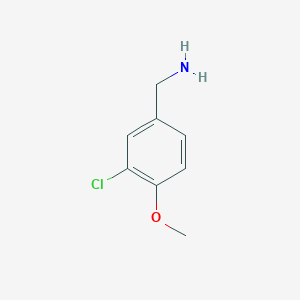

4-Methoxy-3-methylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles, such as carbonyl compounds. The presence of the methoxy and methyl groups on the aromatic ring can influence the reactivity and selectivity of the Grignard reagent in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-3-methylphenylmagnesium bromide often involves the use of Grignard reagents. For instance, diazo(trimethylsilyl)methylmagnesium bromide is used to react with ketones and aldehydes to produce indazoles with a hydroxymethyl unit at the 3-position through a [3 + 2] cycloaddition with benzynes . Similarly, phenylmagnesium bromide is used in the uncatalyzed 1,4-addition to methyl 5-methoxy-1,5-cyclohexadienylcarboxylate, leading to cyclohexanones . These examples demonstrate the versatility of Grignard reagents in synthesizing a variety of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methoxyphenyl moiety has been studied using X-ray diffraction. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones has been determined, revealing a monoclinic system with specific cell dimensions and angles . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which can affect its reactivity and physical properties.

Chemical Reactions Analysis

Grignard reagents like p-methoxyphenylmagnesium bromide are known to undergo coupling reactions with various electrophiles. A study has shown that the reaction with substituted allylic chlorides involves the formation of an ion-pair intermediate, with the solvent playing a significant role in the regio- and stereo-selectivity of the reaction . This highlights the importance of reaction conditions in determining the outcome of reactions involving Grignard reagents.

Physical and Chemical Properties Analysis

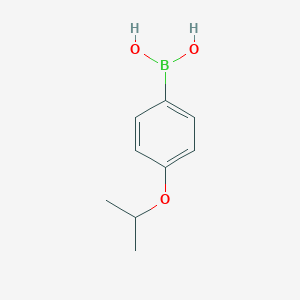

The physical and chemical properties of compounds containing the 4-methoxyphenyl group can be quite diverse. For instance, a new crystal, (4-Methoxyphenyl) methanaminium bromide, has been developed for nonlinear optical applications. Its structure, stability, and optical properties have been thoroughly investigated, revealing strong intermolecular interactions and high third-order nonlinearity, which are important for its potential applications in optical limiting . These properties are influenced by the molecular structure and the nature of substituents on the aromatic ring.

科学研究应用

甲氧基环己酮的合成:苯基溴化镁和相关化合物与特定底物的未催化 1,4-加成可以导致环己酮的形成,表明其在合成环酮中的效用(Grootaert、Mijngheer 和 Clercq,1982 年)。

金属配合物的合成和表征:3-甲基丁基溴化镁与特定试剂硫化可以导致二硫代膦酸的形成,然后可以将其转化为金属配合物。该过程说明了此类有机镁化合物在合成复杂金属结构中的作用(SAĞLAM 等人,2010 年)。

合成潜在药物:在药物研究中,4-甲氧基-3-甲基苯基溴化镁等化合物可以作为合成潜在药物的中间体。例如,涉及该化合物的工艺用于合成一种潜在的抗心绞痛药物(Mounetou、Poisson、Monteil 和 Madelmont,1998 年)。

聚合物改性:该化合物可用于改性聚合物,例如与聚丁二烯的格氏-伍兹反应,表明其在聚合物化学中的作用(Hummel、Wedam、Kathan 和 Demel,1978 年)。

螺环中心和异构体的合成:在立体化学领域,4-甲氧基-3-甲基苯基溴化镁在螺环中心和异构体的合成中发挥作用,展示了其在复杂分子结构的创建中的重要性(Baker、Kyasnoor、Sargent、Skelton 和 White,2000 年)。

溴化反应:它还用于溴化反应,例如 4-甲氧基甲苯的电化学溴化,突出了其在官能团转化中的作用(Kulangiappar、Anbukulandainathan 和 Raju,2014 年)。

安全和危害

属性

IUPAC Name |

magnesium;1-methoxy-2-methylbenzene-4-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGVDHRKEBWOQF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[C-]=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylphenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)